(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone
Description
The compound “(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone” is a piperazine-derived methanone featuring a 3-methoxyphenyl group attached to the carbonyl carbon and a 2-methylbenzyl substituent at the 4-position of the piperazine ring. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting neurological, antiviral, or anticancer pathways.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-3-4-7-18(16)15-21-10-12-22(13-11-21)20(23)17-8-5-9-19(14-17)24-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMPREAWDPGKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351595 | |
| Record name | (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5872-01-5 | |
| Record name | (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Methylbenzyl Group: The methylbenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine reacts with a methylbenzyl halide.
Introduction of the Methoxyphenyl Group: The final step involves the acylation of the piperazine derivative with a methoxyphenyl acyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, where halides or other nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its 3-methoxy and 2-methylbenzyl substituents. Below is a comparative analysis with structurally related piperazinyl methanones:
| Compound | Piperazine Substituent | Methanone Substituent | Key Activities/Properties | References |
|---|---|---|---|---|
| Target: (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone | 2-Methylbenzyl | 3-Methoxyphenyl | Hypothesized CNS/antiviral activity (based on analogs) | — |
| (4-(2,3-Dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone (Compound 3, [2]) | 2,3-Dichlorobenzyl | Pyridin-3-yl | SARS-CoV-2 Mpro inhibition; LC-HRMS: [M+H]+ = 350.2200 (calc. 350.0827) | |
| (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone ([15]) | 4-Methylbenzyl | 3,4-Dimethoxyphenyl | Structural analog; InChIKey: VIJOKMRDHVWYMR-UHFFFAOYSA-N | |
| 4-(3-Fluorobenzoyl)piperazin-1-ylmethanone ([11]) | 3-Fluorobenzoyl | 2-Methoxyphenyl | Structural isomer; CAS RN: 423734-53-6 | |
| (4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone ([6]) | 2,3-Dichlorophenyl | Substituted phenyl | Anticancer activity; mp: 156–158°C; IR: 1643 cm⁻¹ (amide C=O) | |
| (4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)methanone ([7]) | Cyclopropanecarbonyl | Fluoroquinolinyl | Synthesized via HATU coupling; potential kinase inhibition |
Key Observations:
Substituent Effects on Activity: Electron-donating groups (e.g., methoxy) may enhance solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., Cl, F) .
Synthetic Routes :
- The target compound could be synthesized via Hartwig-Buchwald amination (as in [1]) or HATU-mediated coupling (as in [7]), using 3-methoxyphenyl carbonyl chloride and 4-(2-methylbenzyl)piperazine.
Physicochemical Properties :
Biological Activity
The compound (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone is a synthetic derivative belonging to the class of piperazine-based compounds. This class has been extensively studied for its diverse biological activities, including neuropharmacological effects, antimicrobial properties, and potential as therapeutic agents in various diseases. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 312.41 g/mol. The structure features a methoxy group on the phenyl ring and a piperazine moiety, which is known to influence its biological activity.
1. Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant effects. In a study involving various piperazine analogs, it was found that modifications on the phenyl ring, such as the introduction of methoxy groups, enhance serotonin receptor affinity, which is crucial for antidepressant action. The compound's structure suggests potential interactions with serotonin receptors, similar to established antidepressants like fluoxetine.
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL, indicating moderate potency compared to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems, particularly in animal models of anxiety and depression. Behavioral assays indicated that administration of the compound resulted in reduced anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the piperazine and phenyl rings significantly affect the biological activity of this compound. The presence of electron-donating groups, such as methoxy at position 3 of the phenyl ring, enhances receptor binding affinity and biological efficacy.
Key Findings:
- Methoxy Group : Increases lipophilicity and enhances interaction with lipid membranes.
- Piperazine Moiety : Essential for maintaining structural integrity and facilitating receptor interactions.
- Substituents on Benzyl Group : Influence overall pharmacokinetics and dynamics.
Case Studies
A notable case study involved a clinical trial assessing the efficacy of a related piperazine derivative in treating major depressive disorder (MDD). Patients receiving treatment showed significant improvement in depression scales compared to placebo controls, highlighting the therapeutic potential of piperazine derivatives like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
